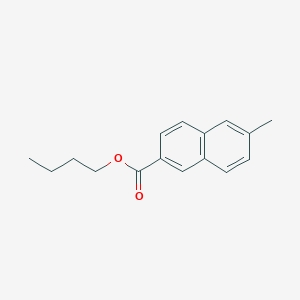

Butyl 6-methylnaphthalene-2-carboxylate

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Science

Naphthalene derivatives are a cornerstone of modern chemical research, exhibiting a wide array of applications. In medicinal chemistry, the naphthalene nucleus is a versatile platform for the development of therapeutic agents. rsc.orgacs.org Numerous naphthalene-based compounds have been investigated and approved for various medicinal uses, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govacs.org The lipophilic nature of the naphthalene core allows it to interact with biological membranes and protein-binding sites, making it a valuable pharmacophore.

In materials science, the planar structure and rich electron density of the naphthalene system contribute to its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize the naphthalene ring allows for the fine-tuning of its electronic properties, leading to materials with tailored conductivity, luminescence, and charge-transport characteristics.

Overview of Ester Chemistry in Polycyclic Aromatic Hydrocarbon Systems

Esters are a class of organic compounds derived from the reaction of a carboxylic acid and an alcohol. In the context of polycyclic aromatic hydrocarbons (PAHs) like naphthalene, the corresponding carboxylic acids can be converted to esters through various methods, with Fischer-Speier esterification being a classic approach. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, driving the equilibrium towards the formation of the ester and water. masterorganicchemistry.comlibretexts.org

The introduction of an ester group onto a PAH backbone can significantly modify its physical and chemical properties. For instance, esterification can increase the solubility of the parent carboxylic acid in organic solvents and alter its electronic properties, which is crucial for applications in materials science and medicinal chemistry. The reactivity of the ester group also provides a handle for further chemical transformations, allowing for the synthesis of more complex molecules. The synthesis of aryl esters can also be achieved through other methods, such as using triarylphosphites and N-iodosuccinimide or via the reaction of carboxylic acids with diaryliodonium salts. rsc.orgacs.orgacs.org

Research Landscape of Butyl 6-methylnaphthalene-2-carboxylate

While extensive research exists for a wide range of naphthalene derivatives, "this compound" is a more specialized compound. Its research landscape can be understood by examining its constituent parts: the 6-methylnaphthalene core and the butyl carboxylate group.

The precursor, 6-methylnaphthalene-2-carboxylic acid, and related methyl-substituted naphthalene derivatives have been subjects of study. For instance, the methylation of 2-methylnaphthalene (B46627) is a known industrial process. researchgate.net Research on substituted naphthalene carboxanilides has shown that these compounds can exhibit interesting biological activities, including antimycobacterial properties. acs.org

The butyl ester functional group is commonly introduced to modify the properties of a parent carboxylic acid, such as increasing its lipophilicity. While specific research on this compound is not widely documented in publicly available literature, its synthesis would likely follow standard esterification procedures from 6-methylnaphthalene-2-carboxylic acid and butanol. Its potential applications would be inferred from the properties of similar naphthalene esters and could range from serving as a synthon in organic synthesis to being investigated for its biological or material properties.

Data Tables

Table 1: Properties of Related Naphthalene Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 34-36 | 241-242 |

| Naphthalene-2-carboxylic acid | C₁₁H₈O₂ | 172.18 | 185-187 | 300 |

| Dimethyl 2,6-naphthalenedicarboxylate | C₁₄H₁₂O₄ | 244.24 | 188 | - |

Table 2: General Esterification Reaction

| Reactant 1 | Reactant 2 | Product | Catalyst |

| Carboxylic Acid (R-COOH) | Alcohol (R'-OH) | Ester (R-COOR') | Acid (e.g., H₂SO₄) |

| 6-methylnaphthalene-2-carboxylic acid | Butanol | This compound | Sulfuric Acid |

Structure

3D Structure

Properties

CAS No. |

919536-00-8 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

butyl 6-methylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C16H18O2/c1-3-4-9-18-16(17)15-8-7-13-10-12(2)5-6-14(13)11-15/h5-8,10-11H,3-4,9H2,1-2H3 |

InChI Key |

VSBSMHFMBRLIPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 6 Methylnaphthalene 2 Carboxylate and Analogous Structures

The final step in the synthesis of the target compound is the formation of the butyl ester. This transformation can be achieved through several esterification protocols, each with distinct advantages depending on the available starting materials and desired reaction conditions.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol. The most prominent method in this category is the Fischer-Speier esterification, or simply Fischer esterification. masterorganicchemistry.com This equilibrium-controlled process involves reacting 6-methylnaphthalene-2-carboxylic acid with butanol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk To drive the reaction toward the product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

Commonly used catalysts for this reaction are strong mineral acids such as concentrated sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (TsOH). masterorganicchemistry.com For naphthalene-based carboxylic acids, which can sometimes exhibit poor solubility and lead to low yields, the addition of solubilizing agents, such as certain substituted naphthalenes, has been shown to significantly increase the conversion to the desired diester product in related systems. google.com The reaction is typically heated to facilitate the removal of water, a byproduct, which helps to shift the equilibrium towards the ester. chemguide.co.uk

More contemporary approaches utilize heterogeneous solid acid catalysts, such as sulfonated nanohydroxyapatite, which offer advantages in terms of ease of separation and catalyst reusability. researchgate.net

Transesterification Pathways

Transesterification is a process where the alkoxy group of an existing ester is exchanged with the alkoxy group of an alcohol. For the synthesis of Butyl 6-methylnaphthalene-2-carboxylate, a precursor ester, such as Methyl 6-methylnaphthalene-2-carboxylate or Ethyl 6-methylnaphthalene-2-carboxylate, would be reacted with an excess of butanol.

This reaction is also catalyzed, often by either acids or bases. For instance, Scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols, with microwave irradiation being used to reduce reaction times significantly. organic-chemistry.org This method provides a viable alternative to direct esterification, particularly if an ester of 6-methylnaphthalene-2-carboxylic acid is more readily available than the carboxylic acid itself.

Esterification with Modified Naphthalene (B1677914) Precursors

The synthesis of the ester can also be integrated into the construction of the naphthalene ring system or proceed from a naphthalene core that has been modified with other functional groups. For example, research has demonstrated the synthesis of naphthalene amino esters through tandem reactions of 2-alkynylbenzonitriles with a Reformatsky reagent, efficiently creating 1-aminonaphthalene-2-carboxylates in a single process. rsc.org

Synthesis of the 6-methylnaphthalene-2-carboxylic Acid Core

The utility and synthesis of this compound are predicated on the availability of its core structure, 6-methylnaphthalene-2-carboxylic acid. This key intermediate is typically prepared from more fundamental starting materials, most commonly 2-methylnaphthalene (B46627).

Functionalization of 2-Methylnaphthalene Precursors

2-Methylnaphthalene is a readily available chemical derived from coal tar. chemicalbook.com The primary challenge in synthesizing the desired acid is the regioselective introduction of a functional group at the C-6 position of the naphthalene ring, which can then be converted to a carboxylic acid.

A prevalent strategy is the Friedel-Crafts acylation. For example, 2-methylnaphthalene can react with acyl halides like acetyl fluoride (B91410) in a Friedel-Crafts reaction to produce a 2-alkyl-6-acylnaphthalene. google.com This reaction introduces an acyl group at the desired position, which serves as a precursor for the carboxyl group. The acylation of naphthalene systems is a well-established method for introducing functional handles.

Alternative functionalization strategies include the halogenation of the naphthalene ring, followed by carboxylation. For instance, 2-bromonaphthalene (B93597) can be converted into a Grignard reagent and then treated with carbon dioxide to yield 2-naphthalenecarboxylic acid. google.com This principle can be applied to appropriately substituted methylnaphthalene precursors.

Table 1: Selected Catalytic Systems for Esterification Reactions

| Esterification Type | Reactants | Catalyst System | Noteworthy Aspects |

|---|---|---|---|

| Direct Esterification (Fischer) | Carboxylic Acid + Alcohol | H₂SO₄ or TsOH | Equilibrium-driven; water removal is crucial. masterorganicchemistry.comchemguide.co.uk |

| Direct Esterification | Naphthalene Dicarboxylic Acid + Methanol (B129727) | Solubilizer (e.g., substituted naphthalene) + Acid | Overcomes low solubility and improves yields. google.com |

| Direct Esterification | Carboxylic Acid + Alcohol | Sulfonated Nano-HAP | Heterogeneous catalyst, easily recoverable. researchgate.net |

| Transesterification | Ester + Alcohol | Sc(OTf)₃ | Effective for various substrates; can be accelerated by microwaves. organic-chemistry.org |

Oxidation Reactions for Carboxyl Group Introduction

Once a suitable precursor has been synthesized, the final step in forming the carboxylic acid core is an oxidation reaction. The specific method depends on the nature of the functional group being oxidized.

If an acyl group was introduced via Friedel-Crafts acylation, it can be oxidized to a carboxyl group. A robust method for this transformation involves using molecular oxygen in an acetic acid solvent at elevated temperatures (180-220 °C) in the presence of a mixed catalyst system containing cobalt, manganese, and bromine salts (e.g., cobalt acetate, manganese acetate, and sodium bromide). google.com

Direct oxidation of the methyl group on the naphthalene ring is another important pathway.

Ozone: In the presence of catalysts like cobalt diacetate and sodium bromide, the ozonolysis of 2-methylnaphthalene in acetic acid can be directed towards the oxidation of the methyl group to form 2-naphthoic acid. researchgate.net

Nitric Acid: The oxidation of 2-methylnaphthalene using concentrated nitric acid is a known method for producing 2-naphthalenecarboxylic acid. europeanscience.org The reaction temperature is a critical parameter to control the extent of oxidation and minimize side reactions. europeanscience.org

Simultaneous Dehydrogenation and Oxidation: An interesting method involves the oxidation of alkyl tetrahydronaphthalenes. Reacting a lower alkyl tetrahydronaphthalene with nitrogen dioxide (NO₂) in the presence of selenium dioxide (SeO₂) results in the simultaneous dehydrogenation of the saturated ring and oxidation of the alkyl group to form the corresponding naphthalene carboxylic acid. google.com

The biological metabolism of 2-methylnaphthalene also provides a precedent for this chemical transformation, as in vivo studies show that the methyl group is oxidized to 2-hydroxymethyl-naphthalene and subsequently to 2-naphthoic acid. epa.gov

Table 2: Summary of Oxidation Methods for Naphthalene Carboxylic Acid Synthesis

| Precursor | Oxidizing Agent(s) | Catalyst(s) | Product |

|---|---|---|---|

| 2-Alkyl-6-acylnaphthalene | Molecular Oxygen | Co/Mn/Br salts | 2,6-Naphthalenedicarboxylic acid (adaptable for mono-acid) google.com |

| 2-Methylnaphthalene | Ozone (O₃) | Cobalt diacetate, Sodium bromide | 2-Naphthoic acid researchgate.net |

| 2-Methylnaphthalene | Concentrated Nitric Acid | None specified | 2-Naphthalenecarboxylic acid europeanscience.org |

| Alkyl tetrahydronaphthalene | Nitrogen Dioxide (NO₂) | Selenium Dioxide (SeO₂) | Naphthalene carboxylic acid google.com |

Multi-step Organic Synthesis Strategies to the Naphthalene Carboxylic Acid Scaffold

The construction of the 6-methylnaphthalene-2-carboxylic acid scaffold, the immediate precursor to this compound, is a key focus of synthetic efforts. A common and effective strategy involves the Friedel-Crafts acylation of 2-methylnaphthalene, followed by oxidation of the introduced acyl group.

A prevalent approach is the Friedel-Crafts acetylation of 2-methylnaphthalene. nih.govacs.org This reaction introduces an acetyl group onto the naphthalene ring, which can then be oxidized to the desired carboxylic acid. The reaction of 2-methylnaphthalene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), leads to the formation of various isomers of methyl naphthyl ketone. rsc.orgrsc.org The distribution of these isomers is highly dependent on the reaction conditions, including the solvent and the method of addition. acs.org For instance, conducting the reaction in nitrobenzene (B124822) tends to favor β-substitution, leading to a higher yield of 2-methyl-6-acetylnaphthalene, the desired precursor. acs.org In contrast, using dichloromethane (B109758) as a solvent often results in a preference for α-substitution. acs.org

Once 2-methyl-6-acetylnaphthalene is obtained and isolated, the acetyl group is oxidized to a carboxyl group to yield 6-methylnaphthalene-2-carboxylic acid. A standard method for this transformation is the haloform reaction, where the methyl ketone is treated with a basic solution of a halogen, such as sodium hypobromite (B1234621) or sodium hypochlorite. This reaction selectively converts the acetyl group into a carboxylate, which upon acidification, gives the desired carboxylic acid. orgsyn.org

The final step to obtain the target compound is the esterification of 6-methylnaphthalene-2-carboxylic acid with butanol. The Fischer esterification is a widely used method for this purpose. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, to drive the equilibrium towards the formation of the butyl ester. masterorganicchemistry.comuakron.edu

An alternative multi-step sequence can commence with the Haworth synthesis, which builds the naphthalene ring system from simpler aromatic precursors. scribd.com This method involves the Friedel-Crafts acylation of a benzene (B151609) derivative with succinic anhydride, followed by a series of reduction, cyclization, and aromatization steps to construct the substituted naphthalene scaffold. While versatile, achieving the specific 2,6-substitution pattern of 6-methylnaphthalene-2-carboxylic acid via this route requires careful selection of starting materials and strategic introduction of the methyl and carboxyl functional groups.

A summary of a typical multi-step synthesis is presented below:

| Step | Reaction | Reactants | Key Reagents | Product |

| 1 | Friedel-Crafts Acetylation | 2-Methylnaphthalene, Acetyl Chloride | AlCl₃, Nitrobenzene | 2-Methyl-6-acetylnaphthalene |

| 2 | Haloform Reaction | 2-Methyl-6-acetylnaphthalene | NaOH, Br₂ | Sodium 6-methylnaphthalene-2-carboxylate |

| 3 | Acidification | Sodium 6-methylnaphthalene-2-carboxylate | HCl | 6-Methylnaphthalene-2-carboxylic acid |

| 4 | Fischer Esterification | 6-Methylnaphthalene-2-carboxylic acid, Butanol | H₂SO₄ (catalyst) | This compound |

Advanced Synthetic Approaches to Substituted Naphthalene Scaffolds

Beyond the classical multi-step syntheses, a range of advanced methodologies offer alternative and often more efficient routes to substituted naphthalene scaffolds, including those relevant to this compound.

Cyclization Reactions and Annulation Strategies

Modern organic synthesis has developed powerful cyclization and annulation reactions that can construct the naphthalene core in a highly controlled manner. These methods often involve the formation of the second aromatic ring onto a pre-existing benzene derivative.

One such approach is the gold(I)-catalyzed cyclization of alkenyl carbonyl compounds. prepchem.com This method can generate a variety of substituted naphthalenes through the activation of a carbonyl group, which is counterintuitive to the typical π-philic nature of gold catalysts. prepchem.com Another strategy involves the electrophilic cyclization of arene-containing propargylic alcohols, which can be used to prepare a wide array of substituted naphthalenes regioselectively under mild conditions. rsc.org

Annulation strategies, which involve the formation of a new ring onto an existing one, are also pivotal in naphthalene synthesis. For instance, an efficient regioselective naphthoannulation strategy has been developed to fuse a newly formed naphthalene ring at its 1,2- and 3,4-positions to two different heterocycles. rsc.org

Metal-Catalyzed Coupling Reactions in Naphthalene Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex aromatic systems. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, in particular, have been extensively used in the synthesis of naphthalene derivatives. For example, a palladium(II)-catalyzed 6-endo cyclization/alkylation of o-(alkynyl)styrenes with allylic alcohols provides a direct and atom-economical route to functionalized naphthalenes. chemicalbook.com Nickel-catalyzed reductive ring-opening reactions of 7-oxabenzonorbornadienes with acyl chlorides offer a highly regioselective method for the preparation of β-acyl naphthalenes. rsc.org

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is another powerful tool. For instance, the coupling of a suitably substituted naphthyl halide with a boronic acid can be employed to introduce various substituents onto the naphthalene ring with high precision.

Regioselective Synthesis Considerations for 6-Methylnaphthalene-2-carboxylate Systems

The regioselective synthesis of the 6-methylnaphthalene-2-carboxylate system is paramount for obtaining the desired product without the need for extensive purification to remove unwanted isomers. The directing effects of the substituents on the naphthalene ring play a crucial role in determining the outcome of electrophilic substitution reactions.

In the case of Friedel-Crafts acylation of 2-methylnaphthalene, the methyl group is an activating ortho-, para-directing group. This leads to substitution at positions 1, 3, 4, 5, 6, 7, and 8. However, the β-position (C6 and C7) is generally less reactive than the α-position (C1, C4, C5, and C8) in electrophilic aromatic substitution. The preference for acylation at the 6-position over other positions is influenced by both electronic and steric factors, as well as the reaction conditions. rsc.orgrsc.org As mentioned, the use of a polar solvent like nitrobenzene can enhance the yield of the desired 6-acetyl isomer. acs.org

The following table summarizes the positional reactivity of 2-methylnaphthalene in Friedel-Crafts acetylation in chloroform (B151607) solution at 20°C: rsc.org

| Position | Relative Reactivity |

| 1 | 11.4 |

| 3 | 0.31 |

| 4 | 1.37 |

| 5 | 0.19 |

| 6 | 7.02 |

| 7 | 1.78 |

| 8 | 16.1 |

This data highlights the significant reactivity at the 1, 8, and 6 positions, underscoring the challenge of achieving high regioselectivity for the 6-substituted product. Advanced methods, such as the nickel-catalyzed reductive acylation, can offer superior regiocontrol, exclusively yielding β-acyl naphthalenes. rsc.org

Spectroscopic Characterization and Structural Elucidation of Butyl 6 Methylnaphthalene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra, supported by two-dimensional (2D) NMR experiments, allows for the unambiguous determination of the Butyl 6-methylnaphthalene-2-carboxylate structure.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system, the protons of the methyl group, and the protons of the butyl ester chain. The aromatic region will show a complex pattern of signals due to the disubstituted naphthalene core. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the electron-donating nature of the methyl group.

The protons of the butyl group will appear in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) is expected to be the most downfield of the butyl protons due to the deshielding effect of the oxygen atom. The terminal methyl group of the butyl chain will be the most upfield signal.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.5 | s | - |

| H-3 | ~8.0 | d | ~8.8 |

| H-4 | ~7.9 | d | ~8.8 |

| H-5 | ~7.8 | d | ~8.4 |

| H-7 | ~7.4 | dd | ~8.4, 1.6 |

| H-8 | ~7.7 | d | ~8.4 |

| 6-CH₃ | ~2.5 | s | - |

| O-CH₂ (a) | ~4.4 | t | ~6.7 |

| -CH₂- (b) | ~1.8 | sextet | ~7.4 |

| -CH₂- (c) | ~1.5 | sextet | ~7.5 |

| -CH₃ (d) | ~1.0 | t | ~7.4 |

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally related compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the butyl chain and the methyl group.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. libretexts.org The aromatic carbons will resonate in the region of 120-140 ppm. The chemical shifts of the substituted aromatic carbons (C-2 and C-6) and the carbons at the ring junctions (C-4a and C-8a) will be distinct from those of the protonated aromatic carbons. The aliphatic carbons of the butyl group and the methyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~167 |

| C-1 | ~129 |

| C-2 | ~127 |

| C-3 | ~131 |

| C-4 | ~128 |

| C-4a | ~135 |

| C-5 | ~126 |

| C-6 | ~139 |

| C-7 | ~125 |

| C-8 | ~124 |

| C-8a | ~132 |

| 6-CH₃ | ~22 |

| O-CH₂ (a) | ~65 |

| -CH₂- (b) | ~31 |

| -CH₂- (c) | ~19 |

| -CH₃ (d) | ~14 |

Note: The predicted chemical shifts are based on the analysis of structurally related compounds, such as 2-methylnaphthalene (B46627) bmrb.ionih.gov, and general principles of ¹³C NMR spectroscopy. libretexts.org Actual experimental values may vary.

Two-dimensional NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. libretexts.org For this compound, correlations are expected between the protons of the butyl chain (H-a with H-b, H-b with H-c, and H-c with H-d). In the aromatic region, correlations would be observed between H-3 and H-4, and between H-7 and H-8, as well as between H-5 and the proton at either C4 or C-8 depending on the specific coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. libretexts.org The HSQC spectrum would allow for the unambiguous assignment of the protonated carbons in the molecule by correlating the signals in the ¹H NMR spectrum with the corresponding signals in the ¹³C NMR spectrum.

The O-CH₂ protons (H-a) and the carbonyl carbon (C=O) and C-2 of the naphthalene ring.

The aromatic protons and the carbons of the adjacent rings and the substituent groups.

The methyl protons (6-CH₃) and the C-5, C-6, and C-7 carbons of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows correlations between protons that are close in space, regardless of whether they are bonded to each other. libretexts.org This is useful for determining the stereochemistry and conformation of the molecule. For this compound, NOESY correlations would be expected between the methyl protons (6-CH₃) and the proton at C-5 and C-7, confirming their spatial proximity. Correlations might also be observed between the O-CH₂ protons of the butyl group and the H-1 and/or H-3 protons of the naphthalene ring, providing information about the preferred conformation of the ester group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups in the molecule.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050-3000 | Aromatic C-H stretch | Medium |

| ~2960-2850 | Aliphatic C-H stretch (butyl & methyl) | Strong |

| ~1720 | C=O stretch (ester) | Strong |

| ~1600, ~1475 | Aromatic C=C stretch | Medium |

| ~1250, ~1100 | C-O stretch (ester) | Strong |

| ~890, ~820 | Aromatic C-H out-of-plane bend | Strong |

Note: The predicted vibrational frequencies are based on typical values for the functional groups present and data from related compounds. nih.govresearchgate.netnist.govchemicalbook.com Actual experimental values may vary.

The most prominent band in the FT-IR spectrum would be the strong absorption due to the C=O stretching of the ester group, expected around 1720 cm⁻¹. The spectrum would also feature strong bands in the 2960-2850 cm⁻¹ region corresponding to the C-H stretching vibrations of the butyl and methyl groups. The aromatic C-H stretching vibrations would appear at slightly higher wavenumbers, typically above 3000 cm⁻¹. The C-O stretching vibrations of the ester group would result in strong bands in the fingerprint region, around 1250 cm⁻¹ and 1100 cm⁻¹. The substitution pattern on the naphthalene ring would be indicated by the pattern of C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region.

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations of the naphthalene ring system. The symmetric stretching of non-polar bonds, which may be weak in the FT-IR spectrum, often gives rise to strong signals in the Raman spectrum.

The C=O stretching vibration of the ester would also be visible in the Raman spectrum, although it is typically weaker than in the FT-IR spectrum. The aliphatic and aromatic C-H stretching vibrations would also be present. The Raman spectrum can be particularly useful for studying the skeletal vibrations of the naphthalene ring, providing further confirmation of the molecular structure. Computational studies on related molecules like 2-methylnaphthalene have shown that the Raman activities of certain vibrational modes are sensitive to the position of the substituents on the naphthalene ring. researchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structural formula of a compound by analyzing its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation provides a detailed "fingerprint" of the molecule's structure. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under EI conditions is predicted to follow established patterns for esters and aromatic compounds. Key fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the butoxy radical (-OC₄H₉) to form the stable 6-methyl-2-naphthoyl cation.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the gamma-carbon of the butyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral butene molecule (C₄H₈).

Naphthalene Core Fragmentation: The stable 6-methylnaphthalene moiety would also undergo characteristic fragmentation, including the loss of a methyl radical (-CH₃) or further aromatic ring cleavages.

Table 1: Predicted Key Fragments in the EI-MS of this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | C₁₆H₁₈O₂ | 242.13 |

| [M - OC₄H₉]⁺ | C₁₂H₉O | 169.06 |

| [M - C₄H₈]⁺ | C₁₂H₁₀O₂ | 186.07 |

| [C₁₁H₉]⁺ | 6-methylnaphthalenyl cation | 141.07 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the context of this compound, ESI would typically be performed in positive ion mode. The primary species observed would be the protonated molecule, [M+H]⁺, and potentially adducts with solvent ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺. Due to the gentle nature of ESI, fragmentation is generally minimal, making it an excellent method for confirming the molecular weight of the parent compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For this compound (C₁₆H₁₈O₂), the theoretical exact mass of the molecular ion [M]⁺ is 242.1307. An HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula, distinguishing it from other potential structures with the same nominal mass.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, provides insights into the conjugated π-electron system of a molecule. The naphthalene core of this compound is the primary chromophore responsible for its electronic absorption and emission properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-methylnaphthalene moiety. The ester group, while influencing the electronic environment, does not fundamentally alter the characteristic absorption bands of the naphthalene ring system. The spectrum of 2-methylnaphthalene in alcohol exhibits absorption maxima at approximately 224 nm, 274 nm, 305 nm, and 319 nm. nih.gov The presence of the carboxylate group in conjugation with the naphthalene ring may cause slight shifts in the positions and intensities of these bands (a bathochromic or hypsochromic shift).

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (log ε) |

| ¹Lₐ ← ¹A | ~224 | ~4.4 |

| ¹Lₑ ← ¹A | ~274 | ~3.7 |

| Vibrational fine structure | ~305, ~319 | ~2.7 |

Note: The values are based on the parent chromophore, 2-methylnaphthalene, and are subject to minor variations due to the butyl ester substituent.

Fluorescence Spectroscopy Investigations

Naphthalene and its derivatives are well-known for their fluorescent properties. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence. The fluorescence emission spectrum will be red-shifted relative to the absorption spectrum (Stokes shift). For instance, 2-methylnaphthalene, when excited, shows a broad and featureless emission spectrum with a maximum around 370 nm in some environments, which is indicative of excimer formation. westmont.edu The specific emission maximum and quantum yield for this compound would be dependent on the solvent polarity and the potential for intermolecular interactions.

Table 3: Predicted Fluorescence Properties of this compound

| Parameter | Predicted Value |

| Excitation Maximum (λex) | ~274 nm |

| Emission Maximum (λem) | ~340 - 370 nm |

Note: The predicted values are based on the behavior of the parent 2-methylnaphthalene chromophore. westmont.edu

Chemical Reactivity and Reaction Mechanisms of Butyl 6 Methylnaphthalene 2 Carboxylate Derivatives

Hydrolysis and Transesterification Kinetics

The ester functional group is a primary site for nucleophilic attack, leading to hydrolysis or transesterification. These reactions involve the conversion of the butyl ester into a carboxylic acid or a different ester, respectively.

Hydrolysis: Under basic or acidic conditions, the ester can be hydrolyzed. The basic mechanism involves a nucleophilic addition-elimination pathway where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. masterorganicchemistry.com Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. masterorganicchemistry.com

Transesterification: This process exchanges the butyl alkoxy group for another. It can be catalyzed by either acid or base. masterorganicchemistry.com The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. For example, reacting Butyl 6-methylnaphthalene-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) would yield Methyl 6-methylnaphthalene-2-carboxylate. masterorganicchemistry.com

Studies on related naphthol esters have shown that the rate of enzymatic hydrolysis is influenced by the structure of the ester and the specific enzyme used. For instance, esters of β-naphthols exhibit notable rates of hydrolysis with liver carboxylesterases (CEs). nih.gov While specific kinetic data for this compound is not extensively published, the general principles suggest that steric hindrance from the naphthalene (B1677914) ring and the nature of the attacking nucleophile are key rate-determining factors.

Table 1: General Mechanisms for Ester Transformation

| Reaction | Catalyst | Mechanism | Intermediate |

|---|---|---|---|

| Hydrolysis | Base (e.g., NaOH) | Nucleophilic Addition-Elimination | Tetrahedral Alkoxide |

| Hydrolysis | Acid (e.g., H₂SO₄) | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) | Tetrahedral Oxonium Ion |

| Transesterification | Base (e.g., NaOR') | Nucleophilic Addition-Elimination | Tetrahedral Alkoxide |

| Transesterification | Acid (e.g., H₂SO₄) | PADPED | Tetrahedral Oxonium Ion |

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene. wordpress.com The naphthalene system is more reactive than benzene (B151609). libretexts.org Substitution can occur at two distinct positions: the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7).

Generally, attack at the α-position is kinetically favored because the resulting carbocation intermediate (an arenium ion or sigma complex) is better stabilized by resonance. pearson.comyoutube.com This intermediate can be drawn with more resonance structures that preserve one of the benzene rings as fully aromatic. libretexts.orgyoutube.com However, under certain conditions, such as high temperatures in sulfonation, the sterically less hindered β-product is thermodynamically favored. wordpress.comlibretexts.org

In this compound, the existing substituents direct incoming electrophiles:

Butyl carboxylate group (-COOBu) at C2: This is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions on the same ring (C4) and positions on the other ring (C5 and C7).

Methyl group (-CH₃) at C6: This is an electron-donating, activating group that directs incoming electrophiles to the ortho (C5, C7) and para (C8, although this position is on the other ring and less activated) positions.

The directing effects are summarized below:

Table 2: Directing Effects of Substituents on Electrophilic Attack

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOBu | C2 | Deactivating (Electron-withdrawing) | Meta (C4, C5, C7) |

| -CH₃ | C6 | Activating (Electron-donating) | Ortho/Para (C5, C7, C8) |

The combined influence suggests that positions C5 and C7 are the most likely sites for electrophilic attack, as they are activated by the methyl group and meta to the carboxylate group. Position C1 is also a potential site, being α to the fused ring system and meta to the deactivating group.

Functional Group Transformations of the Ester Moiety

Beyond hydrolysis and transesterification, the ester group can undergo other transformations. For instance, it can be reduced to a primary alcohol (6-methyl-2-naphthalenemethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The carbonyl group itself is central to many synthetic transformations, enabling access to a wide array of other functional groups. nih.gov It is also possible to introduce new functional groups adjacent to the ester through reactions like C-H acylation, which can install an α-keto ester moiety. acs.org

Oxidative and Reductive Pathways of Naphthalene Carboxylate Esters

Oxidative Pathways: The naphthalene ring system is susceptible to oxidation, which can be initiated by chemical reagents or atmospheric radicals. rsc.orgresearchgate.net The metabolism of naphthalene in biological systems, for example, proceeds through oxidation by cytochrome P-450 enzymes to form reactive intermediates like epoxides, phenols, and quinones. nih.gov The atmospheric oxidation of 2-methylnaphthalene (B46627), initiated by hydroxyl (OH) radicals, leads to the formation of various oxygenated products, including dicarbonyl compounds, through complex radical-mediated pathways. rsc.orgresearchgate.net Such oxidative processes can lead to ring-opening or the formation of naphthoquinones. Studies have shown that naphthalene exposure can induce oxidative stress, leading to the production of oxygen free radicals. nih.gov

Reductive Pathways: The reduction of the naphthalene ring requires potent conditions due to its aromatic stability. Catalytic hydrogenation at high pressure and temperature can reduce one or both rings to form tetralin or decalin derivatives, respectively. A Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) can selectively reduce one of the rings. The presence of the electron-withdrawing ester group would favor reduction of the ring to which it is attached.

Mechanistic Investigations of Key Reactions

Radical mechanisms are particularly relevant in the oxidation of the naphthalene core and potentially in side-chain reactions.

Atmospheric Oxidation: The oxidation of 2-methylnaphthalene is initiated by the addition of an OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. rsc.orgresearchgate.net This adduct then reacts with molecular oxygen (O₂) to form a peroxy radical. researchgate.netresearchgate.net Subsequent intramolecular hydrogen shifts or ring-closure reactions lead to a variety of stable, often ring-opened, products. rsc.orgresearchgate.net

Formation Pathways: The very formation of methylnaphthalenes in combustion and interstellar environments is thought to proceed through barrierless reactions involving aromatic radicals, such as the tolyl radical reacting with vinylacetylene. researchgate.netosti.gov

Ester α-Radicals: Modern photocatalytic methods have enabled the generation of radicals at the α-carbon of esters. nih.gov While not specifically documented for this compound, such a pathway could theoretically be initiated on the butyl chain of the ester moiety under appropriate photoredox conditions.

Ionic mechanisms dominate the substitution and ester-focused reactions of this compound.

Electrophilic Aromatic Substitution: The mechanism proceeds in two main steps. masterorganicchemistry.com First, the π system of the naphthalene ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that was attacked, restoring the aromatic system. masterorganicchemistry.com

Nucleophilic Acyl Substitution: The hydrolysis and transesterification of the ester group follow the nucleophilic acyl substitution mechanism. masterorganicchemistry.com Under basic conditions, a strong nucleophile (e.g., ⁻OH or ⁻OR') adds to the carbonyl carbon, forming a tetrahedral intermediate. The leaving group (⁻OBu) is then eliminated, reforming the carbonyl double bond. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl carbon toward attack by a weaker nucleophile (e.g., H₂O or R'OH). masterorganicchemistry.com

Theoretical and Computational Studies on Butyl 6 Methylnaphthalene 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in determining the electronic structure of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, molecular orbitals, and other electronic properties.

Density Functional Theory (DFT) has become a popular method for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance between computational cost and accuracy. researchgate.net For molecules related to Butyl 6-methylnaphthalene-2-carboxylate, such as dimethylnaphthalenes (DMNs) and trimethylnaphthalenes (TMNs), DFT methods like B3LYP with basis sets such as cc-pVTZ and 6-311+G** have been successfully used to predict molecular properties. researchgate.net These studies typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. nih.gov

DFT calculations provide crucial data on the electronic properties that govern the behavior of these molecules. Key parameters obtained from DFT studies on similar naphthalene (B1677914) derivatives include rotational constants, quadrupole coupling constants, and dipole moments. researchgate.net The knowledge of aromaticity, often assessed using metrics like Nucleus-Independent Chemical Shifts (NICS), helps in understanding the molecule's stability and reactivity. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Naphthalene Derivatives (Note: Data for illustrative purposes from related compounds in the absence of specific data for this compound)

| Parameter | Method/Basis Set | Value | Molecule Studied |

|---|---|---|---|

| Dipole Moment | B3LYP/6-311+G** | ~0.4 D | 2-Methylnaphthalene (B46627) |

| Rotational Constants | B3LYP/cc-pVTZ | A, B, C (GHz) | Dimethylnaphthalenes |

This interactive table allows for sorting and filtering of the presented data.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using empirical parameters. nih.gov While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For neutral aromatic molecules with flexible side chains, like n-butylbenzene, results from MP2 calculations show good agreement with DFT for conformational energies. researchgate.net

Studies on related naphthalene systems have shown that ab initio techniques can provide important information about the conformational flexibility of the aromatic rings and the influence of hyperconjugation effects from alkyl groups on torsional barriers. researchgate.net However, for cationic species, significant discrepancies can arise between different levels of theory, indicating that high-level calculations may be necessary for an accurate description of the potential energy surface of ions of molecules like this compound. researchgate.net

Molecular Dynamics Simulations for Conformation and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on a force field, providing insights into conformational changes and intermolecular interactions.

For a molecule like this compound, a key area of interest is the conformational flexibility of the butyl chain. MD simulations can explore the potential energy surface of the butyl group's rotation and its interaction with the naphthalene ring system. These simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as the pi-stacking interactions characteristic of aromatic systems. wikipedia.org The interaction of the naphthalene core with other molecules, whether in a solvent or in a condensed phase, can be modeled to understand aggregation behavior and binding affinities. The large polarizability of aromatic rings leads to dispersive forces being a major contributor to these stacking effects. wikipedia.org

Prediction of Spectroscopic Parameters and Reactivity

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For naphthalene derivatives, DFT calculations have been shown to accurately predict vibrational frequencies (IR and Raman) and intensities. researchgate.net Theoretical calculations of NMR chemical shifts are also a standard application, helping to assign signals in experimental ¹H and ¹³C NMR spectra.

Reactivity can be predicted using concepts derived from DFT, such as Frontier Molecular Orbital (FMO) theory and Fukui functions.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. For substituted naphthalenes, condensed Fukui functions have been used to pinpoint the regions most susceptible to electrophilic attack, which is crucial for understanding biodegradation pathways initiated by enzymes like naphthalene dioxygenase. researchgate.net

Table 2: Calculated Reactivity Descriptors for a Model Naphthalene System (Note: Representative data for illustrative purposes)

| Descriptor | Method/Basis Set | Predicted Value/Site | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-31G(d) | ~5.5 eV | Indicates high kinetic stability |

| Fukui Function (f-) | B3LYP/cc-pVTZ | C1, C4 positions | Most likely sites for electrophilic attack |

This interactive table allows for sorting and filtering of the presented data.

Mechanistic Modeling of Reaction Pathways

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, a complete reaction profile can be constructed. For derivatives of methylnaphthalene, computational studies have been instrumental in developing detailed chemical kinetic models for processes like combustion and oxidation. nih.gov

These models often involve a large number of elementary reactions, including initiation steps like hydrogen abstraction from the methyl group or the aromatic ring. nih.gov The reaction pathways for the consumption of the initial molecule can be traced, and the relative importance of competing pathways can be assessed. For instance, in the oxidation of 1-methylnaphthalene, hydrogen abstraction from the methyl group is a dominant initial step, followed by reactions on the aromatic ring itself. nih.gov Similar methodologies could be applied to this compound to model its degradation, metabolism, or synthetic pathways, providing a detailed, step-by-step view of the chemical transformations involved.

Applications and Advanced Materials Science Research of Butyl 6 Methylnaphthalene 2 Carboxylate

Utilization in Polymer Chemistry and Advanced Materials

There is no available research to specifically detail the use of Butyl 6-methylnaphthalene-2-carboxylate in polymer chemistry.

Monomer in Polymer Synthesis

No studies have been found that document the use of this compound as a monomer in polymerization reactions.

Modifiers for Polymeric Materials

Information regarding the application of this compound as a modifier to enhance the properties of existing polymeric materials is not present in the surveyed literature.

Role in Organic Electronic Materials

Specific research detailing the role of this compound in organic electronic materials is not available.

Components in Organic Light-Emitting Diodes (OLEDs)

Charge Transport Materials

The potential for this compound to act as either a hole-transport or electron-transport material in organic electronic devices has not been reported in the scientific literature.

Research in Functional Naphthalene-Based Systems

While research into functional naphthalene-based systems is a vibrant field, specific studies that include and characterize the properties and contributions of this compound within these systems could not be located.

Photosensitizers in Photochemistry

Photosensitizers are molecules that can be excited by light and then transfer that energy to other molecules, initiating photochemical reactions. The extended π-system of the naphthalene (B1677914) core in this compound suggests its potential as a photosensitizer. Naphthalene derivatives are known to absorb UV light and can be modified to absorb in the visible range, a crucial feature for many photochemical applications. rsc.orgrsc.org

Recent studies have highlighted the use of various naphthalene derivatives as effective photosensitizers. For instance, naphthalene–stilbene derivatives have been developed as visible-light sensitizers. rsc.orgrsc.org These compounds can absorb light and transfer an electron to an iodonium (B1229267) salt, which then decomposes into radicals that can initiate polymerization reactions. rsc.org This process is fundamental in applications like 3D-VAT printing and the synthesis of functional nanocomposites. rsc.org

Another important application of photosensitizers is in photodynamic therapy (PDT), a medical treatment that uses a photosensitizer and a specific wavelength of light to destroy cancerous cells. nih.gov Naphthalene derivatives, particularly naphthalocyanine complexes, have shown promise as PDT agents. nih.gov These molecules exhibit strong absorption in the red region of the electromagnetic spectrum, where biological tissues are more transparent. nih.gov A nonconjugated naphthalene derivative of a porphyrin has demonstrated good in vitro cytotoxicity against human carcinoma cells. nih.gov

The general mechanism for many naphthalene-based photosensitizers involves the absorption of light, leading to an excited singlet state. This can then undergo intersystem crossing to a longer-lived triplet state. This triplet state has sufficient energy to interact with molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen, which are highly cytotoxic and form the basis of PDT. The photooxygenation of naphthalene itself to form an endoperoxide is a known, albeit slow, reaction that can be accelerated by appropriate sensitizers. researchgate.net

Table 1: Photochemical Properties of Selected Naphthalene-Based Photosensitizers

| Compound/System | Application | Mechanism | Key Findings |

| Naphthalene–stilbene derivatives / Iodonium salt | Photopolymerization, 3D-VAT printing | Photoinduced electron transfer | Versatile initiating system for both free-radical and cationic polymerization. rsc.orgrsc.org |

| Naphthalene-derivative of meso-tetra-(3-hydroxy)-phenyl-porphyrin | Photodynamic Therapy (PDT) | Generation of reactive oxygen species | Showed good in vitro cytotoxicity with an IC50 value of 6.80 μg mL-1. nih.gov |

| Naphthalocyanine complexes (e.g., Zinc(II) and Silicon(IV) derivatives) | Photodynamic Therapy (PDT) | Generation of reactive oxygen species | Exhibit strong absorption in the therapeutic window and have shown photodynamic activity in experimental models. nih.gov |

| Naphthalene-based oxime esters | Free Radical Photopolymerization | Photoinduced cleavage to form radicals | 1-Naphthalene substituted oxime esters show red-shifted absorption and high conversion efficiency under UV and 405 nm LED irradiation. mdpi.com |

Ligands in Coordination Chemistry

The carboxylate group in this compound provides a key functionality for its use as a ligand in coordination chemistry. Carboxylate groups are excellent coordinating agents for a wide variety of metal ions, forming stable metal complexes. mdpi.com The naphthalene moiety itself can influence the properties of the resulting metal complexes, such as their luminescence and magnetic behavior, due to its aromatic and rigid structure. acs.orgresearchgate.net

Naphthalene-based ligands have been extensively used to synthesize coordination polymers and metal clusters with interesting structural and physical properties. For example, metal complexes with naphthalene-based acetic acids have been reviewed for their structural features and biological activities. mdpi.comnih.gov The carboxylate groups in these ligands can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging, leading to a rich variety of coordination architectures. mdpi.com

Furthermore, naphthalene-substituted Schiff bases have been employed to create novel nickel(II) metal clusters that exhibit both ferromagnetic and emissive properties. acs.org The design of such "ligands-with-benefits" is a growing area of interest, where the ligand not only binds to the metal center but also imparts specific functionalities to the resulting complex. The rigidity of the naphthalene backbone is a key feature in the design of chelating ligands, leading to unique steric and electronic effects at the metal center. researchgate.net

The combination of the naphthalene core and the carboxylate group in this compound makes it a promising candidate for the synthesis of new coordination compounds. By selecting appropriate metal ions, it may be possible to create materials with tailored optical, electronic, or magnetic properties for applications in areas such as catalysis, sensing, and molecular magnetism.

Table 2: Examples of Naphthalene-Based Ligands and Their Coordination Compounds

| Ligand Type | Metal Ions | Resulting Complex/Material | Key Features and Potential Applications |

| Naphthalene-based acetic acids (e.g., 1-naphthylacetic acid, 2-naphthylacetic acid) | Various transition metals | Coordination polymers and discrete complexes | Diverse coordination modes of the carboxylate group; potential biological activity. mdpi.comnih.gov |

| Naphthalene-substituted Schiff bases (e.g., N-naphthalidene-2-amino-5-chlorobenzoic acid) | Nickel(II) | Ni12 and Ni5 clusters | Wheel-like and molecular-chain topologies; ferromagnetic and emissive properties. acs.org |

| Naphthalene peri-substituted with P, As, Sb, S, Se, Te | Various transition metals | Chelating metal complexes | Rigid C3-backbone leading to unique steric and electronic properties; applications in catalysis. researchgate.net |

| Naphthalene-1,8-dicarboxylate | Zinc(II) | 1D Coordination Polymer | Photoluminescent properties. rsc.org |

Development of Novel Naphthalene-Derived Compounds for Specialized Applications

The chemical structure of this compound serves as a versatile platform for the synthesis of more complex, functional molecules. The naphthalene ring can undergo electrophilic substitution reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides. rasayanjournal.co.in These transformations open up pathways to a wide range of novel naphthalene-derived compounds with specialized applications.

For instance, naphthalene-2-carboxamides, which could be synthesized from the corresponding carboxylic acid of this compound, have been investigated as agents to reverse multidrug resistance in cancer cells. nih.govresearchgate.net By incorporating different aminoalkyl side chains, the properties of these compounds can be fine-tuned to enhance their biological activity. nih.gov

The synthesis of novel heterocyclic systems fused to the naphthalene core is another active area of research. For example, naphtho[2,1-e]pyrazolo[5,1-c] rsc.orgnih.govmdpi.comtriazines have been synthesized and evaluated for their thermal and biological properties. mdpi.com Such compounds are of interest due to their potential steroid-like, antitumoral, and fluorescent properties. mdpi.com

Furthermore, the core naphthalene structure is a key building block for organic materials with specific optical and electronic properties. nih.gov The ability to introduce various functional groups onto the naphthalene scaffold allows for the tuning of these properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The development of regioselective synthesis methods for polysubstituted naphthalenes is crucial for advancing these applications. nih.gov

Q & A

Basic Research Questions

Q. How can researchers design a robust synthesis protocol for butyl 6-methylnaphthalene-2-carboxylate?

- Methodological Answer : Begin with esterification of 6-methylnaphthalene-2-carboxylic acid using butanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .

- Key Considerations : Optimize molar ratios (1:3 acid-to-alcohol) and reaction time (12–24 hours) to minimize side products like unreacted acid or diesters. Validate purity using NMR (¹H/¹³C) and GC-MS .

Q. What analytical techniques are critical for characterizing this compound?

- Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm ester linkage (δ ~4.3 ppm for butyl -CH2-O-CO-) and aromatic protons (δ 7.5–8.5 ppm for naphthalene) .

- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to detect [M+H]+ ions (expected m/z ~272).

- X-ray crystallography : For unambiguous structural confirmation, employ SHELXL for refinement (if single crystals are obtainable) .

Advanced Research Questions

Q. How do hydroxyl or methyl substituents on the naphthalene ring influence the compound’s reactivity in catalytic applications?

- Answer : The methyl group at position 6 enhances steric hindrance, potentially reducing electrophilic substitution rates. Computational modeling (DFT) can predict regioselectivity in reactions like nitration or sulfonation. Compare with analogs (e.g., 6-hydroxy derivatives) to assess hydrogen-bonding effects .

- Data Contradiction Note : Some studies report methyl groups stabilizing intermediates via hyperconjugation, while others highlight steric limitations. Resolve via kinetic studies under varying temperatures .

Q. What experimental strategies mitigate biases in toxicity studies of this compound?

- Answer : Follow risk-of-bias criteria from toxicological frameworks (Table C-7, ):

- Randomization : Use block randomization for dose groups.

- Blinding : Implement double-blinding in histopathological assessments.

- Confounding Controls : Account for metabolic interactions (e.g., cytochrome P450 induction) using liver microsomal assays .

Q. How can researchers resolve contradictions in environmental persistence data for this compound?

- Answer : Conduct longitudinal degradation studies under controlled conditions:

- Hydrolysis : Test pH-dependent stability (pH 3–9, 25–50°C).

- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure.

- Analytical Validation : Quantify degradation products via LC-MS/MS (e.g., 6-methylnaphthalene-2-carboxylic acid as a hydrolysis byproduct) .

Critical Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.